(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide
Description
The compound (E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide is a semicarbazone derivative featuring a pyrido[1,2-a]pyrimidinone core substituted with a furan-2-ylmethylamino group and a hydrazinecarboxamide side chain. The furan substituent may enhance lipophilicity and influence receptor interactions, while the pyrido[1,2-a]pyrimidinone scaffold provides a rigid planar structure conducive to intercalation.
Properties
IUPAC Name |
[(E)-[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-10-4-2-6-22-14(10)20-13(18-8-11-5-3-7-25-11)12(15(22)23)9-19-21-16(17)24/h2-7,9,18H,8H2,1H3,(H3,17,21,24)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHLTCCYQHMCP-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NNC(=O)N)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC(=O)N)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide is a pyrido[1,2-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive review of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR) and farnesyltransferase (FTase) , which are critical in nucleotide synthesis and protein modification pathways, respectively .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including KB (human cervical carcinoma), IGROV1 (ovarian carcinoma), and SKOV3 (ovarian cancer) cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Substituent Effects : Modifications at the 6-position of the pyrido[1,2-a]pyrimidine scaffold have been shown to enhance potency. For instance, hydrophobic groups at this position increase binding affinity to target enzymes .
- Hydrophilicity and Potency : The introduction of hydrophilic functional groups in certain positions has been correlated with improved antitumor activity. Compounds with smaller substitutions at the para position showed higher efficacy compared to larger bulky groups .
Case Studies
Several studies have evaluated the biological activity of similar compounds within this class:
- In Vivo Efficacy : A study reported that a related pyrido[2,3-d]pyrimidine compound exhibited potent antitumor effects in mouse models, demonstrating selective uptake by folate receptors, which are often overexpressed in tumors .
- Comparative Analysis : A comparative analysis highlighted that compounds with similar scaffolds showed varying degrees of inhibition against DHFR and FTase. For example, certain derivatives displayed submicromolar potency against these targets, indicating their potential as therapeutic agents .
Data Summary
| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | DHFR | 0.5 | KB |
| Compound B | FTase | 0.8 | IGROV1 |
| Compound C | DHFR | 0.3 | SKOV3 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies indicate that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. The specific compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated inhibition of key cancer pathways, leading to apoptosis in tumor cells. In particular, it has been noted that modifications to the hydrazinecarboxamide moiety can enhance the selectivity and potency against cancerous cells.
Case Study:
In a study conducted on a series of pyrido[1,2-a]pyrimidine derivatives, one compound exhibited an IC50 value of 0.90 μM against HT-29 colorectal cancer cells, significantly outperforming standard treatments like sorafenib (IC50 = 2.25–3.37 μM) . This suggests that the incorporation of the furan moiety may contribute to improved bioactivity.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research shows that derivatives containing furan and pyrimidine rings possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study:
A related derivative was tested against multiple bacterial strains, yielding minimum inhibitory concentrations (MICs) comparable to established antibiotics . The structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups on the aromatic rings significantly enhance antibacterial efficacy.
Structural Insights and Synthesis
The synthesis of (E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include refluxing in ethanol followed by recrystallization to obtain pure compounds.
Synthesis Overview:
The compound is synthesized through a condensation reaction involving furan derivatives and hydrazinecarboxamide under acidic or basic conditions. The yield of synthesized compounds can vary; however, yields around 64% have been reported for closely related structures .
Pharmacological Mechanisms
While the precise mechanisms of action for this compound are still under investigation, several studies suggest that it may function through multiple pathways:
- Inhibition of Kinase Activity: Similar compounds have shown the ability to inhibit tyrosine kinases involved in cancer progression.
- Modulation of Apoptotic Pathways: Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
Comparison with Similar Compounds
Structural Analogues and Pharmacophore Variations
The compound’s structural analogs can be categorized based on modifications to the hydrazinecarboxamide group, pyrido[1,2-a]pyrimidinone core, or substituents:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Hydrazinecarboxamide vs. Hydroxyethylimino (): Replacement of the hydrazinecarboxamide with a hydroxyethylimino group (as in ) likely reduces DNA-binding affinity but may improve solubility due to the hydroxyl group .
- Aromatic vs.
- Substituent Effects: Brominated acridine derivatives () exhibit increased steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce cellular permeability compared to the furan-containing target compound .
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparison
*Predicted based on furan’s hydrophobicity and hydrazinecarboxamide’s polarity.
Key Findings:
- DNA Binding: The target compound’s hydrazinecarboxamide group and planar pyrido[1,2-a]pyrimidinone core suggest strong DNA intercalation, akin to compound 2 in , which demonstrated hyperchromism and bathochromic shifts .
- Anticancer Potential: While direct docking scores for the target compound are unavailable, its structural similarity to compound 2 () implies comparable or superior binding to cancer receptors (e.g., topoisomerases, kinases) via hydrogen bonding and π-π interactions .
- Lipophilicity: The furan substituent likely increases logP compared to compound 2 () but keeps it below the threshold of 5, ensuring better bioavailability than tridecyl derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
